molecular formula C14H19N3 B11875542 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline

1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11875542
M. Wt: 229.32 g/mol
InChI Key: GHYCIOKDYICEMT-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both imidazole and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4,5-dihydro-1H-imidazole with suitable quinoline derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .

Scientific Research Applications

1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the tetrahydroquinoline moiety can interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dihydro-1H-imidazol-2-yl)-2,3-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combined imidazole and tetrahydroquinoline structures, which confer distinct chemical reactivity and biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)-2,3-dimethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C14H19N3/c1-10-9-12-5-3-4-6-13(12)17(11(10)2)14-15-7-8-16-14/h3-6,10-11H,7-9H2,1-2H3,(H,15,16)

InChI Key

GHYCIOKDYICEMT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N(C1C)C3=NCCN3

Origin of Product

United States

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